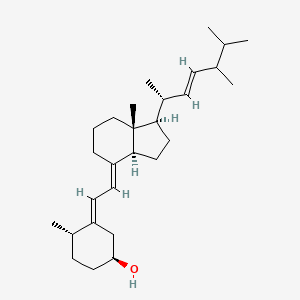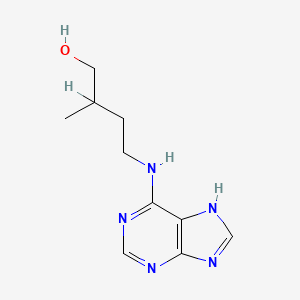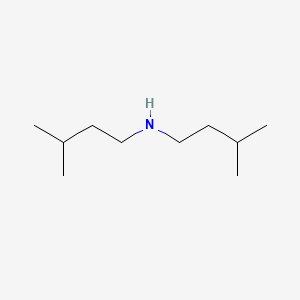
Diniconazol
Descripción general
Descripción
Diniconazole is a synthetic triazole fungicide widely used in agriculture to control a variety of fungal diseases such as powdery mildew, bunt, smut, and septoria leaf spot . It is known for its systemic action, meaning it can be absorbed and translocated within the plant, providing both curative and protective effects . The compound is characterized by its low aqueous solubility and low volatility, making it persistent in both soil and water systems .
Aplicaciones Científicas De Investigación
Diniconazole has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of triazole fungicides and their mechanisms of action.
Biology: Investigated for its effects on fungal growth and development, as well as its impact on non-target organisms.
Medicine: Explored for potential antifungal therapies due to its ability to inhibit ergosterol biosynthesis.
Industry: Utilized in the formulation of agricultural products to enhance crop protection
Mecanismo De Acción
Target of Action
Diniconazole is a fungicide that primarily targets the enzyme sterol 14α-demethylase (EC 1.14.13.70) . This enzyme plays a crucial role in the biosynthesis of ergosterol, a vital component of fungal cell membranes .
Mode of Action
Diniconazole acts as a potent competitive inhibitor of the enzyme sterol 14α-demethylase . By inhibiting this enzyme, diniconazole disrupts the biosynthesis of ergosterol, leading to alterations in the fungal cell membrane’s composition and permeability . This disruption inhibits the growth and reproduction of fungi, thereby exerting its fungicidal effects .
Biochemical Pathways
The primary biochemical pathway affected by diniconazole is the ergosterol biosynthesis pathway . Ergosterol is an essential component of fungal cell membranes, and its biosynthesis is crucial for maintaining the integrity and function of these membranes . By inhibiting sterol 14α-demethylase, diniconazole prevents the conversion of lanosterol to ergosterol, disrupting the ergosterol biosynthesis pathway .
Pharmacokinetics
The pharmacokinetics of diniconazole have been studied in quails . After oral administration, diniconazole was found to be distributed in various organs, including the blood, heart, liver, and kidney . The elimination half-lives of the S- and R-enantiomers of diniconazole were found to be different, indicating enantioselective pharmacokinetics . Diniconazole was also found to be metabolized into various metabolites .
Result of Action
The inhibition of ergosterol biosynthesis by diniconazole leads to alterations in the fungal cell membrane’s composition and permeability . This results in the disruption of essential cellular processes, leading to the death of the fungal cells . Therefore, diniconazole exhibits potent antifungal activity against a range of fungal diseases, including mildew, bunts, and smuts .
Action Environment
The efficacy and stability of diniconazole can be influenced by various environmental factors. For instance, the pH of the environment can affect the solubility and therefore the bioavailability of diniconazole . Additionally, the presence of other substances in the environment, such as other pesticides, may also influence the action of diniconazole
Análisis Bioquímico
Biochemical Properties
Diniconazole interacts with enzymes and proteins in biochemical reactions. It acts as an inhibitor of the enzyme sterol 14α-demethylase (EC 1.14.13.70) . This enzyme is involved in the biosynthesis of ergosterol, a vital component of fungal cell membranes . By inhibiting this enzyme, Diniconazole disrupts the production of ergosterol, leading to impaired cell membrane function and growth in fungi .
Cellular Effects
Diniconazole has been shown to have significant effects on various types of cells. For instance, in the plant Sesamum indicum, Diniconazole treatment resulted in retarded stem growth, thicker leaves, decreased shoot fresh weight, and increased root fresh weight . These changes suggest that Diniconazole can influence cell function and cellular processes, including cell signaling pathways and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Diniconazole involves its interaction with the enzyme sterol 14α-demethylase . By binding to this enzyme, Diniconazole inhibits the conversion of lanosterol to ergosterol, a critical step in the biosynthesis of ergosterol . This inhibition disrupts the integrity of the fungal cell membrane, leading to impaired growth and eventual cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Diniconazole have been observed to change over time. For example, in a study on the degradation characteristics of Diniconazole in radish, it was found that the biological half-life of Diniconazole was 6.2 days in both leaf and root . This suggests that Diniconazole is relatively stable and persists in both soil and water systems .
Metabolic Pathways
Diniconazole is involved in the ergosterol biosynthesis pathway . It interacts with the enzyme sterol 14α-demethylase, inhibiting the conversion of lanosterol to ergosterol . This interaction disrupts the normal metabolic flux and can lead to changes in metabolite levels within the cell .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Diniconazole is synthesized through a multi-step process involving the reaction of 2,4-dichlorobenzyl chloride with 1,2,4-triazole to form an intermediate, which is then reacted with tert-butylacetylene to yield the final product . The reaction conditions typically involve the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) under controlled temperatures.
Industrial Production Methods: In industrial settings, the production of diniconazole involves large-scale chemical reactors where the aforementioned reactions are carried out under optimized conditions to maximize yield and purity. The final product is then purified using techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions: Diniconazole undergoes several types of chemical reactions, including:
Oxidation: Diniconazole can be oxidized to form various metabolites.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: Diniconazole can undergo nucleophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions include various diniconazole metabolites and derivatives, which can have different biological activities and properties .
Comparación Con Compuestos Similares
Metconazole: Another triazole fungicide with a similar mechanism of action but different chemical structure.
Tebuconazole: Known for its broad-spectrum activity and use in various crops.
Propiconazole: Widely used in agriculture for its effectiveness against a range of fungal diseases.
Diniconazole’s unique properties, such as its low volatility and persistence, make it a valuable tool in agricultural pest management, providing long-lasting protection against fungal diseases.
Propiedades
Número CAS |
83657-24-3 |
|---|---|
Fórmula molecular |
C15H17Cl2N3O |
Peso molecular |
326.2 g/mol |
Nombre IUPAC |
1-(2,4-dichlorophenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)pent-1-en-3-ol |
InChI |
InChI=1S/C15H17Cl2N3O/c1-15(2,3)14(21)13(20-9-18-8-19-20)6-10-4-5-11(16)7-12(10)17/h4-9,14,21H,1-3H3 |
Clave InChI |
FBOUIAKEJMZPQG-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(C(=CC1=C(C=C(C=C1)Cl)Cl)N2C=NC=N2)O |
SMILES isomérico |
CC(C)(C)C(/C(=C/C1=C(C=C(C=C1)Cl)Cl)/N2C=NC=N2)O |
SMILES canónico |
CC(C)(C)C(C(=CC1=C(C=C(C=C1)Cl)Cl)N2C=NC=N2)O |
Apariencia |
Solid powder |
melting_point |
146.75 °C |
Key on ui other cas no. |
83657-24-3 |
Pictogramas |
Irritant; Environmental Hazard |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
1-(2,4-dichlorophenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)-1-penten-3-ol diniconazole S 3308 S-3308L |
Presión de vapor |
3.68e-05 mmHg |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















